Boron

概要

説明

Boron is a trace element that is naturally present in many foods and available as a dietary supplement . It is a structural component of plant cell walls and is required for plant growth, pollination, and seed formation . Boron is not classified as an essential nutrient for humans because research has not yet identified a clear biological function for boron .

Synthesis Analysis

Boron Nitride Nanosheets were synthesized in a powder form using inductively coupled plasma through two readily-scalable bottom-up routes: (i) heterogeneous nucleation using amorphous boron particles and nitrogen, (ii) homogeneous nucleation from ammonia borane and nitrogen .

Molecular Structure Analysis

The allotrope of boron with the simplest structure is α-rhombohedral boron, which consists of B12 octahedra in an almost cubic close-packed lattice . Novel architectures of boron have been studied, including flat hexagonal boron, boron fullerenes, supertetrahedral boron, and superoctahedral boron .

Chemical Reactions Analysis

Boron does not react with air at room temperature. At higher temperatures, boron reacts with oxygen, forming boron (III)oxide, B2O3 . Crystalline boron does not react with boiling hydrochloric acid, HCl, or boiling hydrofluoric acid, HF. Powdered boron oxidizes slowly when treated with concentrated nitric acid, HNO3 .

Physical And Chemical Properties Analysis

Boron is a hard and black-coloured non-metallic solid . The melting point of boron is 2079°C, its boiling/sublimation point is at 2550°C . The specific gravity of crystalline boron is 2.34, the specific gravity of the amorphous form is 2.37 .

科学的研究の応用

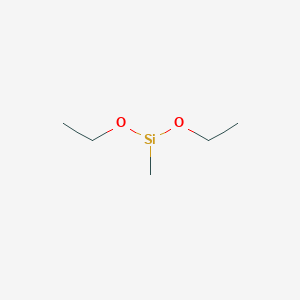

Catalysis

Boron is used in various catalytic processes . For instance, boranes are effective catalysts for bespoke siloxane synthesis via (modified) Piers–Rubinsztajn reactions . This enables the creation of complex macromolecular architectures with novel functionality .

Biomedical Applications

Boron plays a significant role in biomedical science . It is involved in popular boron chemistries that are a focus in multidisciplinary applications .

Energy Applications

Boron-based ionic liquids (BBILs) are used in energy applications . They are composed of a number of anions, cations, and negatively charged clusters chemically, electrochemically, and thermally . These BBILs are ideal candidates for particular energy applications .

Organic Light-Emitting Diodes (OLEDs)

Boron is used in the production of OLEDs . It plays a key role in converting electrical energy into light .

Hydrogen Production and Storage

Boron is used in the production and storage of hydrogen . It plays a key role in activating and synthesizing energy-rich small molecules .

Superconductors and Materials

Boron is used in the production of superconductors and materials . It is also used in the creation of magnetic/nonmagnetic nanoparticles .

Medical Applications

Boron is used in medical applications, including cancer therapy . It plays a crucial role in problems such as catalysis and hydroboration .

Chemical Bond Design

Boron is used in the design of chemical bonds and spaces around boron . This includes the development of new organoboron compounds and boron-mediated reactions .

作用機序

Target of Action

Boron, an essential mineral, plays a crucial role in several biological processes . It is required for the growth of plants, animals, and humans . Boron’s primary targets include cell walls and plasma membranes, where it regulates structural and membrane integrity . It also affects the metabolism of several enzymes and minerals .

Mode of Action

Boron, found in cells as boric acid, participates in important membrane functions and intracellular signaling cascades . It has a vacant p orbital in its stable, neutral sp^2 hybridized form that can readily accept an electron pair . This makes boron very electrophilic, allowing it to act as a Lewis acid and convert to an anionic sp^3 hybridized form upon accepting an electron pair . This quality makes boron attractive to use in drug candidates as it can form coordinated covalent bonds through nucleophilic occupation of its empty p orbital .

Biochemical Pathways

Boron affects various biochemical pathways. It is involved in the growth and development processes by altering the metabolism and consumption of various substances . In plants, boron stabilizes cell walls by cross-linking rhamnogalacturonan II through ester bonds with cis-diol groups of sugar moieties . It also plays a role in the modulation of different body systems, exhibiting a variety of pleiotropic effects, ranging from anti-inflammatory and antioxidant effects .

Pharmacokinetics

It is known that boron’s unique characteristics allow it to form coordinated covalent bonds, which can be adjusted to fit the needs of a drug . This suggests that boron’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties could be manipulated to optimize its bioavailability.

Result of Action

The action of boron results in numerous health benefits in animals and humans. For instance, it affects growth at safe intake . The central nervous system shows improvement and immune organs exhibit enhanced immunity with boron supplementation . Hepatic metabolism also shows positive changes in response to dietary boron intake . Furthermore, animals and humans fed diets supplemented with boron reveal improved bone density and other benefits including embryonic development, wound healing, and cancer therapy .

Action Environment

Boron is a ubiquitous element, appearing in rocks, soil, and water . Its action, efficacy, and stability can be influenced by environmental factors such as the presence of other minerals and the pH of the environment. For instance, the bioavailability of boron in the water and soil medium it’s grown in, are significant for determination of crop growth and productivity .

Safety and Hazards

将来の方向性

Recent studies have shown the potential of boron in various fields. For instance, oligonucleotide conjugates with boron clusters are being studied for their potential use in boron neutron capture therapy (BNCT) . Furthermore, the development of new boron delivery agents can lead to the breakthrough in the practical use of BNCT for the therapy of tumors .

特性

IUPAC Name |

boron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXJGFHDIHLPTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023922, DTXSID301318615, DTXSID801318672 | |

| Record name | Boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Borane(1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Borane(5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

10.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Crystals or yellow to brown solid; [Sax] Sold as filaments, powders, whiskers, and crystals; [Hawley] | |

| Record name | Boron | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2001 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

4,000 °C | |

| Record name | BORON, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water; unaffected by aqueous hydrochloric and hydrofluoric acids; when finely divided it is soluble in boiling nitric and sulfuric acids and in molten metals such as copper, iron, magnesium, aluminum, calcium; reacts vigorously with fused sodium peroxide or with a fusion mixture of sodium carbonate or potassium nitrate, Soluble in concentrated nitric and sulfuric acids; insoluble in water, alcohol, ether | |

| Record name | BORON, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Amorphous, 2.350 g/cu cm; alpha-rhombohedral, 2.46 g/cu cm; alpha-tetragonal, 2.31 g/cu cm; beta-rhombohedral, 2.35 g/cu cm | |

| Record name | BORON, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.56X10-5 atm (0.0119 mm Hg) at 2140 °C | |

| Record name | BORON, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Boron | |

Color/Form |

Polymorphic: alpha-rhombohedral form, clear red crystals; beta-rhombohedral form, black; alpha-tetragonal form, black, opaque crystals with metallic luster; amorphous form, black or dark brown powder; other crystal forms are known but not entirely characterized, Filaments, powder, whiskers, single crystals | |

CAS RN |

7440-42-8, 13766-26-2, 35325-82-7, 14798-13-1 | |

| Record name | Boron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11203 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Boron | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Borane(1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Borane(5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Boron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BORON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9E3X5056Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BORON, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

2,075 °C | |

| Record name | BORON, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

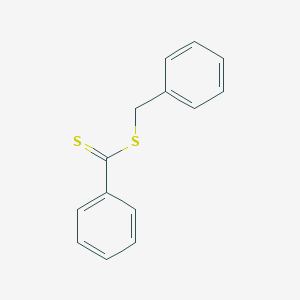

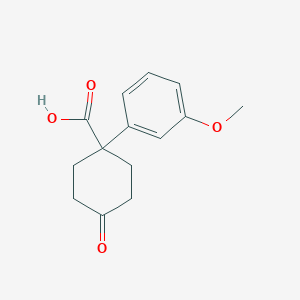

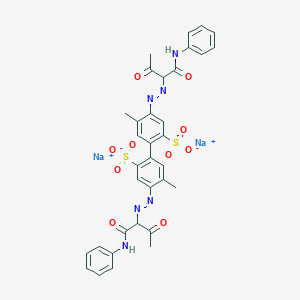

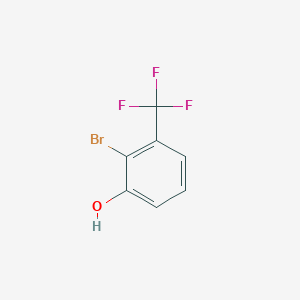

Synthesis routes and methods I

Procedure details

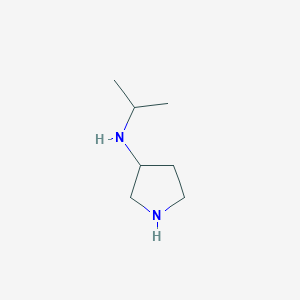

Synthesis routes and methods II

Procedure details

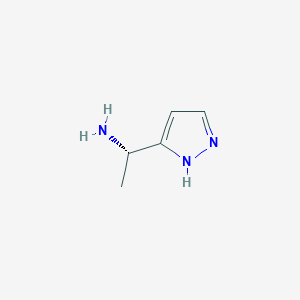

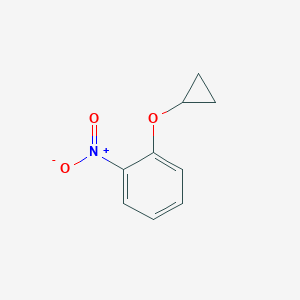

Synthesis routes and methods III

Procedure details

Q & A

Q1: How does boron affect the hardness of materials, particularly in hardfacing alloys?

A1: Boron significantly improves the hardness of Fe-Cr-C hardfacing alloys. Studies show a near-linear increase in hardness with boron additions up to 0.9%. This increase is attributed to the higher density of hardened phases formed with increasing boron content. []

Q2: Can boron improve the oxidation resistance of materials?

A2: Yes, boronizing treatments can significantly enhance the oxidation resistance of various materials. For instance, boronizing 316L stainless steel increases its oxidation resistance by approximately two-fold at temperatures ranging from 850°C to 1000°C. The boronized coating acts as a barrier, effectively preventing oxygen penetration into the stainless steel substrate. [] Similarly, boronizing has shown positive results in improving the oxidation behavior of Niobium alloys. []

Q3: What role does boron play in nuclear applications?

A3: Boron, specifically the isotope Boron-10, is an excellent absorber of neutron radiation. This property makes boron and its compounds, like boron carbide, valuable in nuclear applications for shielding and control rods. [, ]

Q4: How is boron used in aerospace applications?

A6: Boron's high strength-to-weight ratio makes boron fiber-reinforced aluminum composites ideal for aerospace applications. These composites offer significant weight savings compared to traditional materials, making them suitable for structures like aircraft components and spacecraft parts, including the Space Shuttle Orbiter's mid-fuselage struts. []

Q5: How does boron interact in biological systems, particularly with carbohydrates?

A7: Boron, often in the form of boronic acid derivatives, exhibits reversible interactions with the diol groups commonly found in sugars and ribose. This unique property allows boronic acids to act as synthetic lectin mimics, known as 'borono-lectins'. They are utilized in various biomedical applications, including drug delivery and biomaterial engineering. []

Q6: How do boron compounds behave under high stress?

A8: Boron carbide, known for its hardness and strength, can exhibit structural instability under high stress. This instability leads to the formation of a disordered phase, impacting its mechanical properties. Understanding this behavior is crucial for its application in high-stress environments. []

Q7: What are the challenges associated with synthesizing boron-containing materials?

A10: Synthesizing boron-containing materials, such as boron-doped diamond films, often involves complex processes and requires careful control of various parameters. Achieving the desired material properties, such as controlled doping levels and uniform microstructure, can be challenging. Additionally, the purity of starting materials, like boron powder, plays a crucial role in determining the final product's properties. [, , ]

Q8: How can spectroscopic techniques be employed to study boron-containing materials?

A11: Various spectroscopic techniques are valuable for characterizing boron-containing materials. For example:* Infrared (IR) spectroscopy can identify boron-oxygen bonds in materials like boron-doped diamond films, helping to assess oxygen contamination levels. []* Raman spectroscopy is useful for characterizing the quality and boron doping levels in diamond films. The shift and broadening of the diamond Raman peak provide insights into the material's structure and composition. []* Nuclear magnetic resonance (NMR) spectroscopy, specifically boron-11 NMR, is powerful for investigating the local structure and coordination environment of boron atoms in materials like borosilicate glasses. []

Q9: How is the boron content in materials determined?

A12: Several analytical methods can accurately quantify boron content in various materials:* Titration: This classical method is often used to determine boron content in materials like lanthanum boride. After dissolving the sample and separating interfering ions, the boric acid formed is titrated with a standard solution using a suitable indicator or a pH meter. []* Inductively coupled plasma atomic emission spectroscopy (ICP-OES) or mass spectrometry (ICP-MS): These techniques offer high sensitivity and are widely employed for quantifying boron and other elements in various matrices, including environmental samples, biological materials, and industrial products.

Q10: How is computational chemistry used to study boron-containing molecules?

A13: Computational chemistry plays a vital role in understanding the properties and behavior of boron-containing molecules. * Density functional theory (DFT) calculations are used to determine the electronic structure, bonding, and spectroscopic properties of boron compounds. [, ]* Molecular dynamics (MD) simulations help to explore the dynamic behavior of boron-containing systems, providing insights into their structural changes, diffusion processes, and interactions with other molecules. []* Monte Carlo simulations are useful for modeling the behavior of boron-containing systems with a large number of atoms or molecules, such as the transport of boron in nuclear reactors or the growth of boron-containing thin films. []

Q11: Can you explain the concept of Structure-Activity Relationship (SAR) in the context of boron-containing compounds?

A14: SAR studies are crucial in medicinal chemistry for understanding how structural modifications of a molecule affect its biological activity. In the case of boron-containing compounds, especially peptide boronic acids, SAR studies have revealed that:* Only peptide boronic acids with specific "L" configurations exhibit inhibitory activity against enzymes like chymase. []* Modifications to the peptide sequence and the type of boronic acid used can significantly influence the potency and selectivity of these inhibitors. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B36912.png)

![3-[3-(Carboxymethyl)phenyl]benzoic acid](/img/structure/B37035.png)